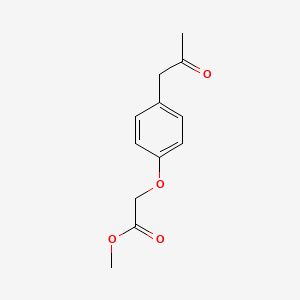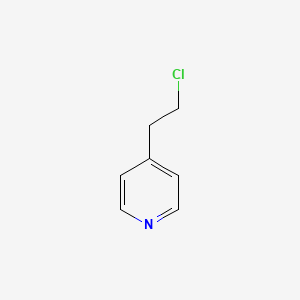
4-(2-Chloroethyl)pyridine
概要
説明
4-(2-Chloroethyl)pyridine hydrochloride, with the CAS Number 85673-15-0, is a chemical compound with a molecular weight of 178.06 . It is typically stored at room temperature and has a solid physical form .
Synthesis Analysis
Pyridinium salts, which include 4-(2-Chloroethyl)pyridine, have been synthesized through various routes . One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .Molecular Structure Analysis
The molecular structure of 4-(2-Chloroethyl)pyridine can be represented by the linear formula C7H9Cl2N . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .Physical And Chemical Properties Analysis
4-(2-Chloroethyl)pyridine hydrochloride is a solid at room temperature .科学的研究の応用
Interaction with Dichloromethane
- Pyridine derivatives, including 4-(2-Chloroethyl)pyridine, react with dichloromethane (DCM) to form methylenebispyridinium dichloride compounds. This reaction, observed under ambient conditions, involves two consecutive S(N)2 reactions. The kinetics of this reaction have been extensively studied, providing valuable insight into the chemical behavior of pyridine derivatives (Rudine, Walter, & Wamser, 2010).
Synthesis of Pyrazolopyridine Derivatives
- Pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain have been synthesized using aminopyrazolodihydrofuranone intermediates. This research is significant for understanding the photophysical properties of these compounds and the impact of substituents on their fluorescence properties (Patil, Shelar, & Toche, 2011).
Cancer Research
- The compound 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 2-(a,b-dichloroethyl)-pyridine hydrochloride, has been studied for its potential carcinogenicity. This research contributes to a broader understanding of the safety and implications of using pyridine derivatives in various applications, including cancer research (National Toxicology Program Technical Report Series, 1979).
Drug Delivery Systems
- A study on a drug delivery system for targeting anticancer drugs to the brain involved the use of a bis-(chloroethyl)amine drug connected to a 1, 4-dihydropyridine chemical delivery system. This research is pivotal in understanding the potential of pyridine derivatives in enhancing the effectiveness of cancer treatments (El-Sherbeny et al., 2003).
Antitumor Effects
- Pyridine N-oxides with 1-(2-chloroethyl)-1-nitrosoureidoalkyl groups have shown significant antitumor activity. This research highlights the potential of pyridine derivatives in developing new antitumor agents (Miyahara, Kamiya, Maekawa, & Odashima, 1979).
Safety And Hazards
将来の方向性
Pyridinium salts, including 4-(2-Chloroethyl)pyridine, have been highlighted for their importance in various research topics . They are key structures in many natural products and bioactive pharmaceuticals, and have potential applications in materials science and biological issues related to gene delivery .
特性
IUPAC Name |
4-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXZCTJBRDTGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499889 | |
| Record name | 4-(2-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)pyridine | |
CAS RN |
28148-48-3 | |
| Record name | 4-(2-Chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



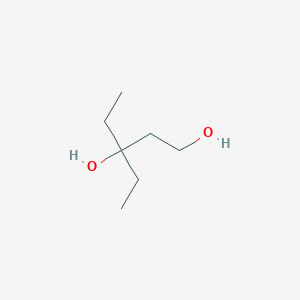
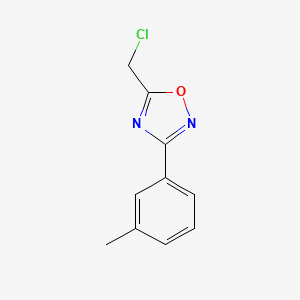
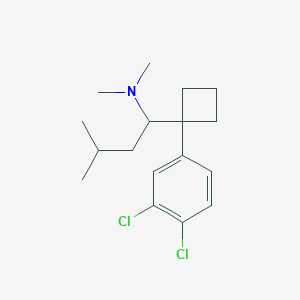
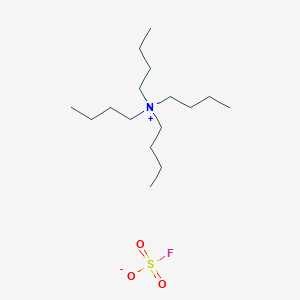
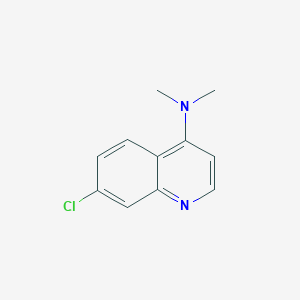
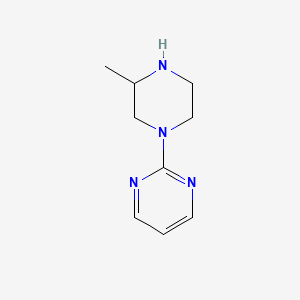
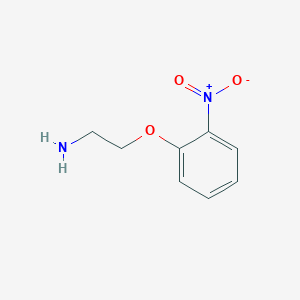
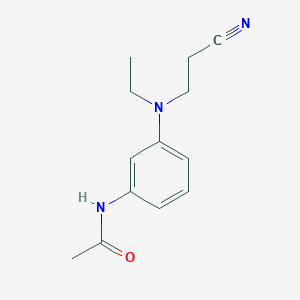
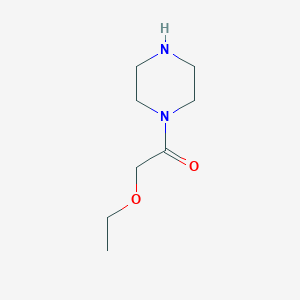
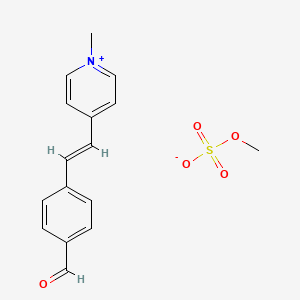
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
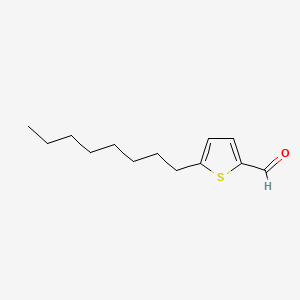
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)
